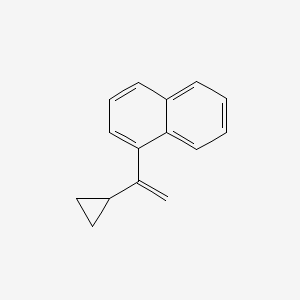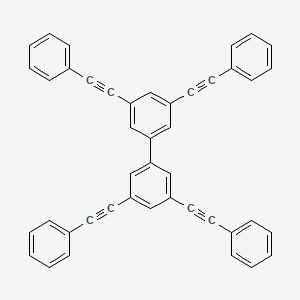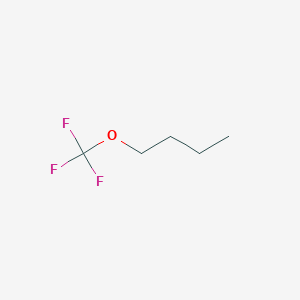
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- is an organic compound belonging to the quinoline family. This compound is characterized by the presence of a nitroso group at the 6th position of the quinoline ring, along with an ethyl group at the 1st position and a tetrahydro structure at the 1,2,3,4 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxyquinoline and ethylamine.
Reaction with Ethylamine: The 7-hydroxyquinoline is reacted with ethylamine under controlled conditions to introduce the ethyl group at the 1st position.
Reduction: The resulting compound is then subjected to reduction to form the tetrahydro structure at the 1,2,3,4 positions.
Nitrosation: Finally, the compound undergoes nitrosation to introduce the nitroso group at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful monitoring of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso-: Unique due to the presence of the nitroso group.
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-: Lacks the nitroso group, resulting in different chemical and biological properties.
7-Quinolinol, 1-methyl-1,2,3,4-tetrahydro-: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of the nitroso group in 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
185213-72-3 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-ethyl-6-nitroso-3,4-dihydro-2H-quinolin-7-ol |
InChI |
InChI=1S/C11H14N2O2/c1-2-13-5-3-4-8-6-9(12-15)11(14)7-10(8)13/h6-7,14H,2-5H2,1H3 |
InChI-Schlüssel |
OGDYXNAJDNNIEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC2=CC(=C(C=C21)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


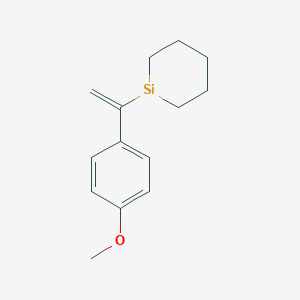

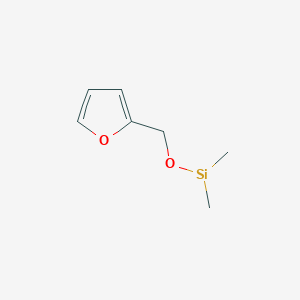
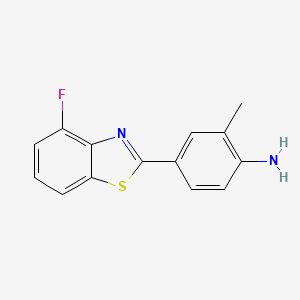
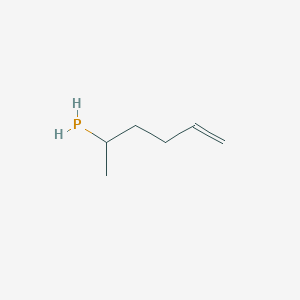
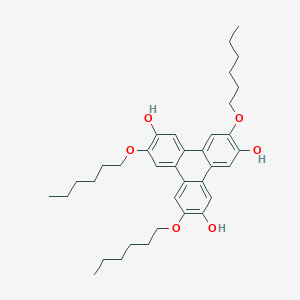



![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
